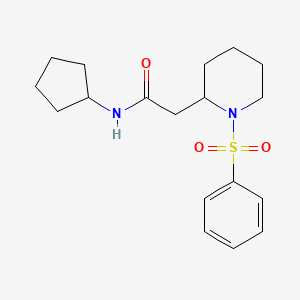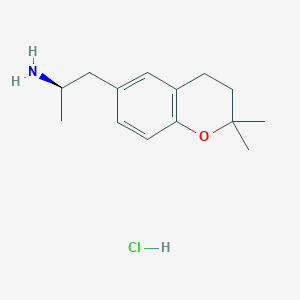
(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride, also known as DMHP, is a synthetic compound that belongs to the class of designer drugs. It is a psychoactive substance that acts as a central nervous system stimulant and is structurally similar to amphetamines. DMHP has gained popularity as a recreational drug due to its euphoric and stimulating effects. However,
Wissenschaftliche Forschungsanwendungen
Generation of Structurally Diverse Library
A study by Roman (2013) explored the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions. This process successfully generated a diverse library of compounds, including derivatives related to (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride (Roman, 2013).
Synthesis of C15 Polyketide Spiroketals
Meilert, Pettit, and Vogel (2004) conducted research on the synthesis of C15 polyketide spiroketals. The study involved converting 2,2'-methylenebis[furan] to a series of compounds, demonstrating the potential of chemical transformations in creating complex structures similar to (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride (Meilert, Pettit, & Vogel, 2004).
Structure-Activity Relationship in Cancer Therapeutics
Mun et al. (2012) examined the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a molecule structurally related to (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride. This research contributed to understanding how structural modifications can impact the pharmacological properties of such compounds, especially in cancer treatment (Mun et al., 2012).
Pharmacological Characterization
Grimwood et al. (2011) characterized PF-04455242, a compound structurally related to (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride. This study provided insights into the pharmacological properties of such compounds, particularly in terms of receptor affinity and potential therapeutic applications (Grimwood et al., 2011).
Efficient Asymmetric Synthesis
Boggs et al. (2007) described an efficient asymmetric synthesis process that could be applicable to the synthesis of (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride. The methodology involved chiral amines and highlighted the potential for creating enantiomerically pure versions of such compounds (Boggs et al., 2007).
Synthesis of Flexible Bis(pyrazol-1-yl)alkane Ligands
Potapov et al. (2007) synthesized flexible ligands, including bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, using a superbasic medium. This research highlights the chemical versatility and potential of compounds like (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride in ligand synthesis (Potapov et al., 2007).
Conformational Analyses
Nitek et al. (2020) conducted conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, a study relevant to understanding the structural behavior of related compounds such as (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride (Nitek et al., 2020).
X-Ray Structures and Computational Studies
Nycz et al. (2011) presented X-ray structures and computational studies of cathinones, which are structurally related to (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride. This research aids in understanding the structural properties of such compounds (Nycz et al., 2011).
Drug Metabolism-Based Design
Xi et al. (2011) explored drug metabolism-based design, synthesis, and bioactivities of DDPH analogs, which are comparable to (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride. This study demonstrates the significance of understanding drug metabolism in designing effective therapeutics (Xi et al., 2011).
Facile Synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines Hydrochloride
Peng et al. (2013) reported on the facile synthesis of (R)-1-(1H-indol-3-yl) propan-2-amines, relevant to the synthesis and understanding of similar structures like (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride (Peng et al., 2013).
Generation and Rearrangements of Ylides
Zotto et al. (2000) investigated the generation and rearrangements of ylides from tertiary amines and α‐diazo ketones, offering insights into chemical processes that could be relevant to compounds like (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride (Zotto et al., 2000).
Identification and Derivatization of Selected Cathinones
Nycz et al. (2016) identified and derivatized selected cathinones, demonstrating the analytical capabilities for compounds structurally related to (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride (Nycz et al., 2016).
Chromones from Cassia Fistula
Li et al. (2014) isolated chromones from Cassia fistula stems, which have structural similarities to (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride. This study contributes to the understanding of natural chromone compounds and their potential applications (Li et al., 2014).
Internal Alkene Hydroaminations Catalyzed by Zirconium(IV) Complexes
Kim et al. (2006) researched the hydroaminations of internal alkenes catalyzed by Zirconium(IV) complexes, a process that could be pertinent to the synthesis and modification of compounds like (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride (Kim et al., 2006).
Efficient Synthesis of a Key Intermediate in Licofelone Synthesis
Rádl et al. (2009) described an efficient synthesis method for a key intermediate in licofelone synthesis, which could be related to the synthetic pathways of (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride (Rádl et al., 2009).
Spectroscopic and Diffractometric Study of Polymorphism
Vogt et al. (2013) conducted a spectroscopic and diffractometric study of polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. This study provides insight into the polymorphic forms and characterization techniques applicable to similar compounds (Vogt et al., 2013).
Modification of PVA/AAc Hydrogels Through Amine Compounds
Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines. This research demonstrates the potential for chemical modification of materials using amine compounds, which could be relevant to the study of (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride (Aly & El-Mohdy, 2015).
Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones
Taylor and Kan (1963) investigated the photochemical dimerization of 2-aminopyridines and 2-pyridones, shedding light on photochemical processes that could be relevant to compounds like (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride (Taylor & Kan, 1963).
Identification of Substituted Phenethylamine Derivatives
Liu et al. (2017) identified five substituted phenethylamine derivatives, providing analytical properties that could be useful in studying related compounds like (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride (Liu et al., 2017).
Spectral Properties of Quaternary Ammonium Derivatives
Kowalczyk (2008) studied the molecular structure and spectral properties of quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine. This research contributes to the understanding of the spectral characteristics of similar compounds (Kowalczyk, 2008).
Eigenschaften
IUPAC Name |
(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(15)8-11-4-5-13-12(9-11)6-7-14(2,3)16-13;/h4-5,9-10H,6-8,15H2,1-3H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALWDGVMEQLPNX-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC(CC2)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OC(CC2)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

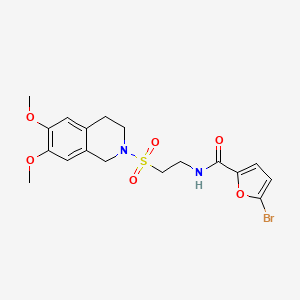
![5-(5-Methylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2467326.png)
![N''-(2-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonyl-2-piperidinyl]ethyl]oxamide](/img/structure/B2467327.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)pent-4-en-1-one](/img/structure/B2467329.png)
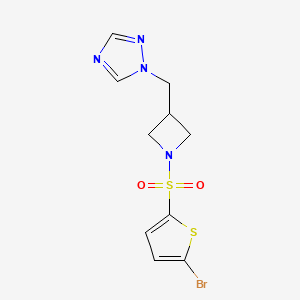
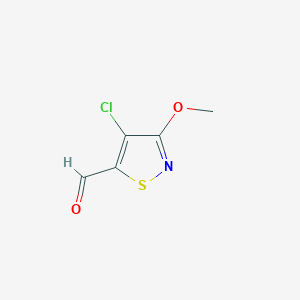
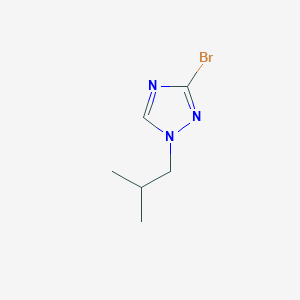
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2467337.png)
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2467338.png)
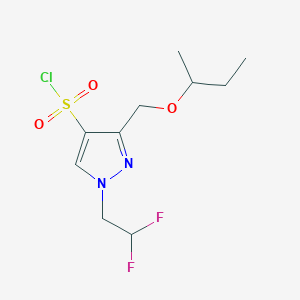
![2-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2467344.png)
